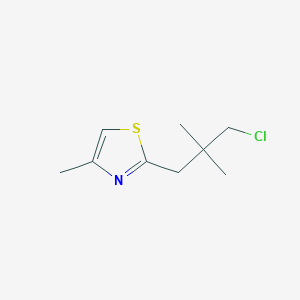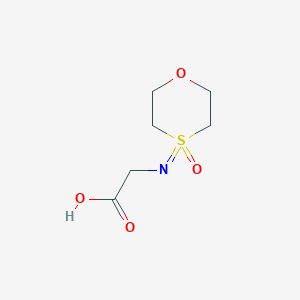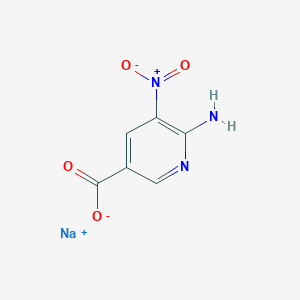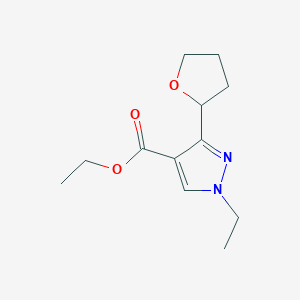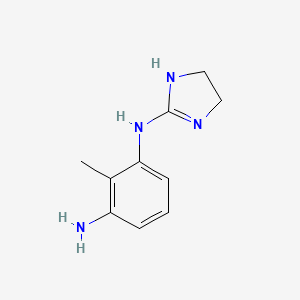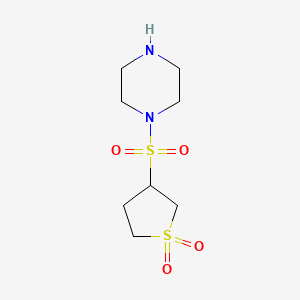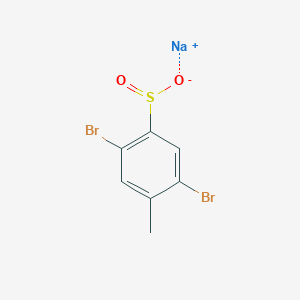
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate: is a chemical compound with the molecular formula C₇H₅Br₂NaO₂S and a molecular weight of 335.98 g/mol . This compound is known for its high purity and is primarily used in research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate typically involves the bromination of 4-methylbenzenesulfinic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfinic acid group can be oxidized to sulfonic acid or reduced to sulfide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: The major product is the corresponding sulfonic acid.
Reduction Reactions: The major product is the corresponding sulfide.
Applications De Recherche Scientifique
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfinic acid group play crucial roles in these interactions, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Sodium 2,4-dibromo-5-methylbenzene-1-sulfinate
- Sodium 3,5-dibromo-4-methylbenzene-1-sulfinate
- Sodium 2,5-dichloro-4-methylbenzene-1-sulfinate
Comparison: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C7H5Br2NaO2S |
|---|---|
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
sodium;2,5-dibromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Br2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
OOSROKXPQDKWKD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1Br)S(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
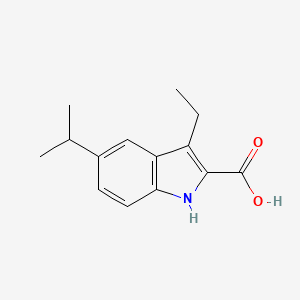
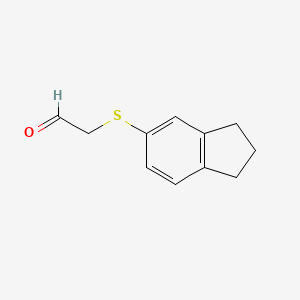
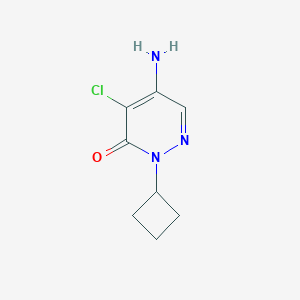
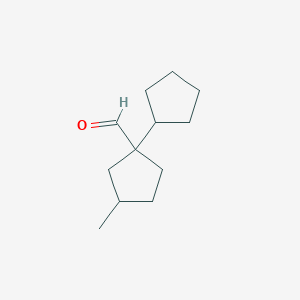
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
